(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid
Description
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid (CAS: 191230-42-9) is a benzotriazole derivative featuring a methyl group at the 2-position of the triazole ring and a boronic acid substituent at the 5-position. This compound is commercially available, with suppliers such as Shanghai Macklin Biochemical Co., Ltd. offering it in quantities ranging from 100 mg to 1 g . Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
(2-methylbenzotriazol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2/c1-11-9-6-3-2-5(8(12)13)4-7(6)10-11/h2-4,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJESTGYVLZKCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NN(N=C2C=C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid typically involves the formation of the benzotriazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-methylbenzotriazole with a boronic acid derivative under specific conditions. The reaction may require the use of a catalyst and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to modify the benzotriazole ring or the boronic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and reaction type .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in the development of new cancer therapies.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid in biological systems involves its interaction with specific molecular targets. For instance, as a potential kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Key Observations:
- Halogenation : Fluorine at the 6-position (e.g., in and derivatives) increases electron-withdrawing effects, which may enhance electrophilic reactivity in Suzuki-Miyaura couplings .
- Bulkier Groups : Cyclopentyl or isopropyl substituents at the 1-position () create significant steric hindrance, which could slow reaction kinetics but improve selectivity in complex syntheses .
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